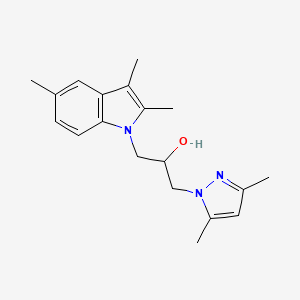![molecular formula C14H27N3O2 B6499120 N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 946233-51-8](/img/structure/B6499120.png)
N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide (also known as P2PMEDA) is an organic compound that has been widely studied for its potential applications in the scientific research field. P2PMEDA is a derivative of piperidine, a cyclic amine that has been used in pharmaceuticals and other products for many years. P2PMEDA has been studied for its ability to act as a prodrug, meaning that it is able to convert into an active drug in the body. In addition, P2PMEDA has demonstrated potential as a therapeutic agent due to its ability to modulate various biochemical and physiological processes.
科学研究应用
P2PMEDA has been studied for its potential applications in the scientific research field. It has been used as a prodrug in various studies, as it is able to convert into an active drug in the body. In addition, P2PMEDA has been studied for its ability to modulate various biochemical and physiological processes, such as inflammation and pain. Furthermore, P2PMEDA has been studied for its potential use as a drug delivery system, as it can be used to target specific areas of the body.
作用机制
The mechanism of action of P2PMEDA is not fully understood. However, it is thought to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. In addition, P2PMEDA has been shown to bind to and activate the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation and pain.
Biochemical and Physiological Effects
P2PMEDA has been studied for its ability to modulate various biochemical and physiological processes. It has been shown to have anti-inflammatory and analgesic effects. In addition, P2PMEDA has been shown to modulate the activity of enzymes such as cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules. Furthermore, P2PMEDA has been shown to bind to and activate the G protein-coupled receptor GPR55, which is involved in the regulation of inflammation and pain.
实验室实验的优点和局限性
The advantages of using P2PMEDA in laboratory experiments include its relatively low cost and availability, as well as its ability to modulate various biochemical and physiological processes. Furthermore, P2PMEDA has been shown to be stable and non-toxic when used in laboratory experiments. However, there are some limitations to using P2PMEDA in laboratory experiments. For example, it has a relatively short half-life, meaning that it needs to be administered frequently in order to maintain its effects. In addition, P2PMEDA is not soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the use of P2PMEDA in scientific research. One potential direction is to further investigate its ability to modulate various biochemical and physiological processes. In addition, P2PMEDA could be used as a drug delivery system, as it has the potential to target specific areas of the body. Furthermore, P2PMEDA could be used in combination with other drugs or compounds in order to enhance its efficacy. Finally, further research could be conducted on the safety and efficacy of P2PMEDA in clinical settings.
合成方法
P2PMEDA can be synthesized using several different methods. The most common method involves the reaction of N-acetylpiperidine with propan-2-yl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and the product is isolated via vacuum filtration. The product can then be purified by recrystallization.
属性
IUPAC Name |
N'-propan-2-yl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-10(2)16-14(19)13(18)15-9-12-5-7-17(8-6-12)11(3)4/h10-12H,5-9H2,1-4H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNKXARWLKLSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1CCN(CC1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B6499044.png)
![5-chloro-2-methoxy-N-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6499054.png)
![2-chloro-6-fluoro-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B6499055.png)
![N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide](/img/structure/B6499062.png)
![2,4-dichloro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B6499070.png)
![N-(2,4-difluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499094.png)
![N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6499097.png)
![N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499103.png)
![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)
![N'-(3,4-dimethylphenyl)-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499121.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499129.png)
![N-(2-ethylphenyl)-N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499138.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide](/img/structure/B6499140.png)